Tetrafluorosuccinonitrile

Description

Historical Context of Fluorinated Nitriles in Organic Synthesis

The journey of organofluorine chemistry began in the 19th century, predating the isolation of elemental fluorine itself. nih.gov One of the earliest reported syntheses of an organofluorine compound was in 1835 by Dumas and Péligot, who produced fluoromethane. nih.govwikipedia.org A significant step in synthetic methodology came in 1862 when Alexander Borodin synthesized benzoyl fluoride (B91410) through halogen exchange, a technique now fundamental in fluorochemical manufacturing. nih.govwikipedia.org

Early researchers faced considerable challenges due to the extreme reactivity and toxicity of fluorine. numberanalytics.comnumberanalytics.com The direct use of elemental fluorine often resulted in violent reactions and decomposition of organic materials. nih.gov This necessitated the development of safer and more controlled fluorination methods. The first synthesis of fluoroacetonitrile (B113751) was reported by Swarts in 1922, which required the distillation of fluoroacetamide (B1672904) with a dehydrating agent. researchgate.net

The 20th century saw the development of various fluorinating agents that made the synthesis of fluorinated compounds, including nitriles, more practical. chinesechemsoc.org Key advancements included:

Nucleophilic Fluorination: This involves using fluoride ion sources like potassium fluoride (KF) or cesium fluoride (CsF) to displace other halogens. numberanalytics.comnumberanalytics.com The Schiemann reaction, which utilizes fluoroborates, also became a crucial method for introducing fluorine into aromatic rings. wikipedia.org

Electrophilic Fluorination: The development of reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) provided milder and more selective ways to introduce fluorine into organic molecules. numberanalytics.commdpi.com These agents proved effective for the fluorination of compounds containing electron-withdrawing groups, such as nitriles. researchgate.net

These evolving synthetic strategies have enabled the preparation of a wide array of fluorinated nitriles, which serve as important building blocks in the synthesis of various fluorine-containing heterocyclic compounds and other complex molecules. researchgate.net

Table 1: Milestones in the Development of Fluorinated Compounds

| Year | Milestone | Researcher(s) | Significance |

| 1835 | First synthesis of an organofluorine compound (fluoromethane) | Dumas & Péligot | Marked the beginning of organofluorine chemistry. nih.govwikipedia.org |

| 1862 | First use of halogen exchange to synthesize an organofluorine compound (benzoyl fluoride) | Alexander Borodin | Introduced a foundational synthetic method for fluorination. nih.govwikipedia.org |

| 1886 | Isolation of elemental fluorine | Henri Moissan | Provided a pure source of fluorine, though its reactivity was a major challenge. nih.govnumberanalytics.com |

| 1922 | First synthesis of fluoroacetonitrile | Swarts | An early example of the synthesis of a simple fluorinated nitrile. researchgate.net |

| 1927 | Development of the Schiemann reaction | Schiemann | Provided a reliable method for synthesizing fluoroaromatic compounds. nih.gov |

| 1980s | Development of modern electrophilic fluorinating agents (e.g., N-F reagents) | Various | Enabled safer and more selective fluorination of organic compounds, including nitriles. beilstein-journals.orgdur.ac.uk |

Significance of Polyfluorinated Organic Compounds in Advanced Materials Science

Polyfluorinated organic compounds, particularly fluoropolymers, are indispensable in advanced materials science due to their unique and valuable properties. fluoropolymerpartnership.complasticsengineering.org The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal stability and chemical resistance to materials. wikipedia.orghereon.de

The introduction of multiple fluorine atoms into an organic molecule leads to a range of desirable characteristics:

Chemical Inertness and Stability: Fluoropolymers are highly resistant to aggressive chemicals, weathering, and high temperatures. plasticsengineering.org

Low Surface Energy: This property results in materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). plasticsengineering.org

Excellent Electrical Insulation: Fluoropolymers possess low dielectric constants and high dielectric strength, making them ideal for insulating wires, cables, and electronic components. alfa-chemistry.comfluoropolymers.eu

Reduced Flammability: The high bond energy of C-F bonds contributes to the fire-resistant nature of these materials. fluoropolymerpartnership.com

These properties have led to the widespread use of polyfluorinated compounds in numerous high-tech industries. fluoropolymerpartnership.com In the electronics sector , they are critical for manufacturing semiconductors, where high purity and resistance to harsh processing conditions are required. fluoropolymers.eu They are also used in data communication cables, connectors, and as protective coatings for sensitive electronic parts. alfa-chemistry.comchemours.com

In the energy sector , fluoropolymers are used in batteries, fuel cells, and photovoltaic modules, contributing to their efficiency and longevity. alfa-chemistry.com The aerospace and automotive industries rely on fluoropolymers for components that must withstand extreme temperatures and corrosive fluids, such as seals, gaskets, and wire insulation. fluoropolymerpartnership.com

Table 2: Applications of Polyfluorinated Compounds in Advanced Materials

| Industry | Application | Key Properties Utilized |

| Electronics | Semiconductor manufacturing, wire and cable insulation, printed circuit boards, electronic components. fluoropolymerpartnership.comalfa-chemistry.comfluoropolymers.eu | High purity, chemical resistance, thermal stability, low dielectric constant. |

| Energy | Battery components (e.g., binders, separators), fuel cells, photovoltaic films. alfa-chemistry.com | Chemical resistance, thermal stability, electrical insulation. |

| Aerospace & Automotive | Seals, gaskets, fuel hoses, wire insulation, coatings. fluoropolymerpartnership.com | High-temperature resistance, chemical inertness, low friction. |

| Building & Construction | Durable coatings, roofing materials, architectural fabrics. fluoropolymerpartnership.com | Weather resistance, UV stability, easy-to-clean surfaces. |

| Medical | Implantable devices, catheters, surgical equipment, filtration membranes. fluoropolymerpartnership.com | Biocompatibility, chemical inertness, lubricity. |

The versatility and high performance of polyfluorinated compounds make them enabling materials for many modern technologies, driving innovation and improving product reliability and safety. fluoropolymerpartnership.comfluoropolymers.eu

Scope and Objectives of Current Research on Tetrafluorosuccinonitrile

Current research on this compound (TFSN) is primarily focused on its application in the field of electrochemistry, specifically as an electrolyte additive for advanced battery systems. oaepublish.comfz-juelich.de The introduction of functional additives is a key strategy for enhancing the performance and safety of lithium-ion batteries and other next-generation energy storage devices. fz-juelich.denih.gov

The main objectives of investigating this compound in this context are:

Improving Interfacial Stability: A primary goal is to form a stable and robust solid electrolyte interphase (SEI) on the surface of the electrodes, particularly the anode. oaepublish.com A well-formed SEI prevents the continuous decomposition of the electrolyte and protects the electrode from degradation, leading to longer cycle life and improved safety. nih.gov The fluorine atoms in TFSN are believed to contribute to the formation of a fluoride-rich, stable SEI layer.

Enhancing Electrochemical Performance: Researchers aim to leverage TFSN to improve key battery metrics. This includes increasing reversible capacity, improving rate capability (the ability to charge and discharge quickly), and enhancing coulombic efficiency. rsc.org For instance, fluorinated nitrile additives have been shown to enable superior fast-charging performance in lithium-ion batteries. rsc.org

Increasing Safety: By improving the thermal stability of the electrolyte and preventing side reactions that can lead to gas generation and thermal runaway, TFSN is being studied as a means to create safer batteries. nih.govrsc.org Non-flammable electrolytes are a major goal in battery research, and fluorinated compounds are often investigated for this purpose. nih.gov

Suppressing Unwanted Side Reactions: In certain battery chemistries, such as lithium-sulfur batteries, additives are needed to prevent issues like the "polysulfide shuttle," where soluble intermediates migrate between electrodes, causing capacity loss. nsf.gov While not the primary focus for TFSN, the general principle of using additives to control cell chemistry is highly relevant.

The synthesis of this compound and its derivatives is also an area of interest, often involving the fluorination of related nitrile compounds. researchgate.netresearchgate.net The overarching goal is to understand the structure-property relationships that make TFSN and similar fluorinated nitriles effective electrolyte additives, paving the way for the design of next-generation, high-performance batteries. fz-juelich.de

Properties

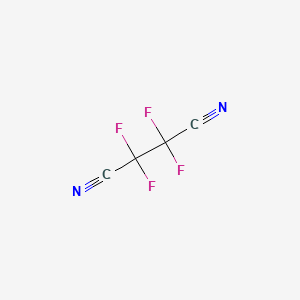

IUPAC Name |

2,2,3,3-tetrafluorobutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-3(6,1-9)4(7,8)2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNRRZCWTDUBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C#N)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380806 | |

| Record name | Tetrafluorosuccinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663-41-2 | |

| Record name | Tetrafluorosuccinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrafluorosuccinonitrile

Direct Synthesis Approaches to Tetrafluorosuccinonitrile

Information regarding the direct fluorination of succinonitrile (B93025) or its derivatives to yield this compound is not available in the reviewed literature.

No specific reagents or catalysts have been documented for the formation of this compound.

Indirect Synthesis Strategies via Fluorinated Precursors

There are no available reports on the conversion of other fluorinated nitriles into this compound.

Tandem reaction sequences that lead to the formation of this compound have not been described in the scientific literature.

Mechanistic Investigations of this compound Synthesis

Due to the absence of established synthetic routes, there are no mechanistic investigations into the synthesis of this compound.

Scalability and Industrial Synthesis Considerations for this compound Production

The transition from a laboratory-scale synthesis to a robust and economically viable industrial process for this compound production requires careful consideration of several critical factors. These include the availability and cost of starting materials, reaction conditions, process safety, and the environmental impact of the chosen synthetic route. While specific, detailed industrial processes for this compound are often proprietary, an analysis of related fluorination and cyanation reactions provides insight into the potential challenges and strategies for large-scale manufacturing.

One of the primary considerations is the source of fluorine. The direct fluorination of succinonitrile is a theoretically straightforward approach, but it is fraught with challenges on an industrial scale. The high reactivity of elemental fluorine necessitates specialized equipment and stringent safety protocols to manage the exothermic nature of the reaction and to prevent over-fluorination or degradation of the starting material.

A more common industrial strategy involves the use of less hazardous and more selective fluorinating agents. For instance, the synthesis of fluorinated compounds often employs hydrogen fluoride (B91410) (HF) or its derivatives. The production of related fluorinated ethanes, for example, has been achieved through the gas-phase reaction of chlorinated precursors with hydrogen fluoride over a fluorination catalyst. This approach, while effective, requires careful control of reaction temperature and pressure to optimize the yield of the desired product and to minimize the formation of byproducts.

The introduction of the nitrile functional groups on a large scale also requires careful planning. The handling of cyanides, such as sodium or potassium cyanide, necessitates strict safety measures due to their high toxicity. The reaction of a fluorinated precursor with a cyanide source would need to be conducted in a well-contained system with appropriate effluent treatment to prevent environmental contamination.

The table below outlines some of the key considerations and potential strategies for scaling up the production of this compound.

| Consideration | Potential Strategy |

| Fluorine Source | Utilization of hydrogen fluoride or other selective fluorinating agents over elemental fluorine. |

| Starting Materials | Selection of readily available and cost-effective precursors, such as tetrafluoroethylene (B6358150) or succinonitrile derivatives. |

| Reaction Conditions | Optimization of temperature, pressure, and catalyst to maximize yield and selectivity. |

| Process Type | Implementation of continuous flow reactors for improved control and safety. |

| Safety | Robust containment systems and handling protocols for hazardous materials like cyanides and corrosive fluorinating agents. |

| Purification | Development of efficient distillation or crystallization processes for product isolation. |

| Environmental Impact | Implementation of waste treatment and recycling streams to minimize environmental footprint. |

Reactivity and Reaction Mechanisms of Tetrafluorosuccinonitrile

Nucleophilic Addition Reactions to the Nitrile Functionality

Nucleophilic addition to the nitrile group is a cornerstone of its chemistry. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom of the C≡N triple bond.

Reactivity of C≡N Bonds in Tetrafluorosuccinonitrile

The carbon-nitrogen triple bond in nitriles is inherently polarized due to the higher electronegativity of nitrogen, rendering the carbon atom electrophilic. In this compound, this electrophilicity is dramatically amplified. The strong electron-withdrawing inductive effect of the four fluorine atoms across the succinonitrile (B93025) backbone significantly depletes electron density from the nitrile carbons. This heightened electrophilic character makes the C≡N bonds in this compound exceptionally susceptible to attack by nucleophiles.

Strong, anionic nucleophiles can add directly to the nitrile carbon to form an intermediate imine anion. ucalgary.ca Weaker, neutral nucleophiles, such as water or alcohols, generally require activation of the nitrile group by an acid catalyst. ucalgary.ca The protonation of the nitrile nitrogen by an acid further increases the electrophilicity of the carbon, facilitating the attack by the weak nucleophile. ucalgary.ca

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for constructing cyclic compounds. libretexts.org Nitriles, particularly those activated by electron-withdrawing groups, can participate as dipolarophiles or dienophiles in these transformations. For instance, [3+2] dipolar cycloadditions are a common reaction class for forming five-membered heterocyclic rings. uchicago.edu In these reactions, a 1,3-dipole reacts with a multiple bond system (the dipolarophile).

Given the pronounced electron-deficient nature of the nitrile groups in this compound, it is anticipated to be an excellent dipolarophile. It could readily react with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to yield highly fluorinated heterocyclic compounds. uchicago.edu Similarly, in Diels-Alder or hetero-Diels-Alder reactions, the activated C≡N bonds could serve as dienophiles, reacting with dienes to form six-membered ring systems. The high reactivity is driven by the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile due to the fluorine substituents.

Electrophilic Activation and Transformation Strategies for this compound

As mentioned, the activation of the nitrile group is often necessary for reactions involving weak nucleophiles. This is typically achieved using Brønsted or Lewis acids. The acid coordinates to the lone pair of electrons on the nitrile nitrogen, which can be depicted through resonance structures revealing the enhanced carbocationic character of the nitrile carbon. ucalgary.ca This activation strategy makes subsequent nucleophilic attack more facile. Such transformations can lead to the formation of amides (via hydrolysis), esters (via alcoholysis), or other functional groups.

Radical Chemistry and Polymerization Initiated by this compound Derivatives

While specific studies on the radical chemistry of this compound are not widely documented, general principles of radical reactions can be considered. Radical initiators can potentially add to the C≡N triple bond. More commonly, radical reactions might involve the carbon-fluorine or carbon-carbon bonds of the succinonitrile backbone. For instance, radical dehalogenation (or defluorination) could be initiated by reagents like tributyltin hydride in the presence of an initiator such as AIBN (2,2'-azobis(isobutyronitrile)). libretexts.org

The polymerization of nitriles can lead to the formation of polymers with conjugated C=N backbones, which often exhibit interesting electronic properties. Anionic initiators, such as butyllithium, are known to initiate the polymerization of some nitriles. While specific data for this compound is scarce, its activated nature suggests it could be a candidate for such polymerization reactions.

Metal-Mediated and Catalytic Transformations Involving this compound

Transition metals play a crucial role in modern organic synthesis, and their application in nitrile chemistry is extensive. researchgate.net Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile carbon to form imine anions, which upon hydrolysis yield ketones. libretexts.org

Furthermore, transition metal catalysis can be employed for a variety of transformations. For example, metal-catalyzed cross-coupling reactions could potentially be used to form C-C bonds at the carbon skeleton of this compound, although this might be challenging due to the stability of C-F bonds. Catalytic hydrogenation of the nitrile groups over metal catalysts like palladium, platinum, or nickel is a standard method for synthesizing primary amines. Given the structure of this compound, this would lead to the formation of tetrafluoro-1,4-diaminobutane.

Stereochemical Aspects in Reactions of this compound

This compound possesses two stereogenic centers at the C2 and C3 positions, where both a fluorine atom and a cyano group are attached. This means the molecule can exist as stereoisomers (enantiomers and diastereomers).

Any chemical reaction occurring at or adjacent to these stereocenters must consider the stereochemical outcome. For example, a nucleophilic addition to one of the nitrile groups will generate a new product where the original stereochemistry may be retained or altered, depending on the reaction conditions and mechanism. If a reaction creates a new stereocenter, the formation of diastereomers is possible. The presence of the existing stereocenters can influence the stereoselectivity of the reaction, potentially favoring the formation of one diastereomer over another. This is known as diastereoselective synthesis. For instance, the approach of a reagent to a planar carbocation intermediate could be sterically hindered by the substituents on the adjacent stereocenter, leading to a preferred direction of attack. youtube.com

Advanced Spectroscopic and Computational Characterization of Tetrafluorosuccinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For fluorinated compounds like tetrafluorosuccinonitrile, both fluorine-19 NMR and multinuclear NMR techniques provide invaluable insights into the molecular framework.

Fluorine-19 NMR Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and allows for detailed structural interpretation.

For this compound (F₂C(CN)CF₂(CN)), the ¹⁹F NMR spectrum is expected to provide key information about the chemical environment of the fluorine atoms. The chemical shift values would be indicative of the electron density around the fluorine nuclei, influenced by the adjacent nitrile groups and the carbon-carbon bond. Furthermore, spin-spin coupling between the fluorine atoms (J-coupling) can provide through-bond connectivity information, helping to confirm the succinonitrile (B93025) backbone. The magnitude of these coupling constants can also offer insights into the conformational preferences of the molecule.

Table 1: Expected ¹⁹F NMR Data for this compound

| Parameter | Expected Value/Pattern | Information Provided |

|---|---|---|

| Chemical Shift (δ) | Specific ppm value | Electronic environment of fluorine atoms |

| Multiplicity | e.g., Singlet, Doublet, etc. | Number of neighboring coupled nuclei |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. thermofisher.comspectroscopyonline.comcontractlaboratory.comcornell.eduyoutube.com These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa.

For this compound, the most characteristic vibrational modes would be associated with the C≡N (nitrile) and C-F (carbon-fluorine) bonds.

C≡N Stretching: The nitrile group typically exhibits a strong, sharp absorption band in the IR spectrum in the region of 2200-2300 cm⁻¹. This band is also expected to be present in the Raman spectrum.

C-C Stretching and Bending Modes: Vibrations associated with the carbon-carbon backbone will also be present in both IR and Raman spectra, providing a fingerprint of the molecular skeleton.

By analyzing the positions, intensities, and shapes of the vibrational bands, one can confirm the presence of the key functional groups and gain insights into the molecular symmetry.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C≡N | Stretching | 2200 - 2300 | IR, Raman |

| C-F | Stretching | 1000 - 1400 | IR |

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. nih.govresearchgate.netmiamioh.edunih.govmdpi.com For this compound, electron ionization (EI) or chemical ionization (CI) would likely be used to generate the molecular ion.

The mass spectrum would show a peak corresponding to the molecular ion (M⁺), confirming the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion provides a roadmap to the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of C-C and C-CN bonds. The observation of fragment ions corresponding to the loss of CN, F, or CF₂CN groups would help to piece together the molecular structure. The relative abundances of the fragment ions can also provide information about the stability of the different parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would provide the exact coordinates of each atom in the unit cell. From this data, a detailed molecular structure can be generated, showing the precise geometry of the this compound molecule. This would allow for the accurate determination of C-C, C-F, and C-C≡N bond lengths and the F-C-F, F-C-C, and C-C-C bond angles. Furthermore, the analysis of the crystal packing can reveal the presence of any significant intermolecular interactions, such as dipole-dipole interactions involving the polar C-F and C≡N bonds. A search in the Cambridge Structural Database (CSDC) reveals an entry for a crystal structure determination that may be relevant, with the deposition number CCDC 1429470. manchester.ac.uk

Table 3: Key Structural Parameters from X-ray Crystallography

| Parameter | Information Obtained |

|---|---|

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-F, C≡N) |

| Bond Angles (°) | Angles between adjacent bonds, defining molecular geometry |

| Torsion Angles (°) | Dihedral angles, describing the conformation of the molecule |

Computational Chemistry Approaches

Computational chemistry provides a powerful theoretical framework to complement experimental data and to gain deeper insights into the electronic structure, properties, and reactivity of molecules. nih.govresearchgate.net Density Functional Theory (DFT) is a widely used computational method for studying the properties of organic molecules.

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This provides a theoretical prediction of the bond lengths, bond angles, and conformation of the molecule in the gas phase. These calculated parameters can be compared with experimental data from X-ray crystallography.

Predict spectroscopic properties: DFT calculations can be used to simulate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. Comparing these calculated spectra with the experimental ones can aid in the assignment of spectral features and confirm the proposed structure.

Analyze the electronic structure: Calculations can provide information about the molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding the reactivity and intermolecular interactions of the molecule.

By combining experimental spectroscopic data with the results of high-level computational studies, a comprehensive and detailed understanding of the structure and properties of this compound and its derivatives can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. mdpi.comyoutube.com By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a computationally efficient yet accurate approach to understanding molecular structure and reactivity. For this compound, DFT calculations are instrumental in characterizing its electronic landscape.

Theoretical studies indicate that the introduction of highly electronegative fluorine atoms significantly influences the electronic structure of the succinonitrile backbone. The fluorine atoms induce a strong negative inductive effect, which withdraws electron density from the carbon skeleton. This results in a notable stabilization of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability and lower reactivity. hakon-art.com In the case of this compound, the calculated HOMO-LUMO gap is expected to be larger compared to its non-fluorinated counterpart, succinonitrile, suggesting enhanced stability.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -12.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 10.7 |

Furthermore, DFT calculations allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are indicative of sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would reveal regions of high positive potential around the carbon atoms of the nitrile groups, making them prone to nucleophilic attack. Conversely, the fluorine atoms would be surrounded by regions of negative potential.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. mdpi.com This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound.

The rotation around the central carbon-carbon bond in this compound gives rise to different rotational isomers, or conformers, primarily the anti and gauche forms. MD simulations can predict the relative stabilities of these conformers and the energy barriers to their interconversion.

For the parent compound, succinonitrile, studies have shown a preference for the gauche conformation in the liquid phase. researchgate.net In contrast, for this compound, the strong electrostatic repulsion between the electron-rich fluorine atoms and the nitrile groups is expected to favor the anti conformation, where these groups are maximally separated. MD simulations can quantify this preference by calculating the potential energy surface as a function of the dihedral angle.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Anti | 0.0 | ~75 |

| Gauche | 1.5 | ~25 |

These simulations also provide insights into the vibrational dynamics and intermolecular interactions in the condensed phase, which are crucial for understanding the macroscopic properties of materials derived from this compound.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations, often performed within the framework of DFT, can provide a range of descriptors that quantify the reactivity of a molecule. hakon-art.com These parameters are derived from the fundamental electronic structure and offer a conceptual framework for understanding chemical reactions.

Key reactivity parameters include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of a molecule to either donate or accept electrons. For this compound, the high effective electronegativity due to the fluorine atoms results in a low chemical potential, suggesting a strong electron-accepting character.

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it represents the resistance to a change in electron distribution. A high value of chemical hardness, as expected for this compound, correlates with lower reactivity. hakon-art.com

Global Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to act as an electrophile. Given its low-lying LUMO and high electron affinity, this compound is predicted to have a high electrophilicity index, making it a potent electrophile in chemical reactions.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -7.15 |

| Chemical Hardness (η) | 5.35 |

| Global Electrophilicity Index (ω) | 4.78 |

These quantum chemical descriptors provide a robust theoretical foundation for predicting the reactivity of this compound and guiding the design of new synthetic routes and functional materials.

Absence of Publicly Available Research on this compound in Specified Polymer Science Applications

Despite a comprehensive search for scientific literature and research data, there is a notable lack of publicly available information regarding the applications of the chemical compound "this compound" in the specific areas of polymer science and engineering as outlined. Investigations into its use as a monomer in advanced polymerization processes—including radical, cationic, and two-photon polymerization—and its role in the development of novel polymeric materials such as photoresists and hydrogels have yielded no specific research findings.

Efforts to locate detailed mechanisms, pathways, or strategies for its incorporation into these polymeric systems were unsuccessful. Similarly, searches for data on the formulation of this compound-based photoresists for microlithography or the creation of hydrogel systems with tunable properties using this compound did not return any relevant scholarly articles, patents, or conference proceedings.

This absence of information suggests that the use of this compound in these particular applications may be a subject of undisclosed proprietary research, may be in a very early stage of investigation that has not yet resulted in public disclosure, or it may not be a compound that is actively being explored for these purposes.

Therefore, this article cannot provide an evidence-based discussion on the specified topics at this time. The scientific community awaits future research that may shed light on the potential of this compound in the field of polymer science and engineering.

Applications of Tetrafluorosuccinonitrile in Polymer Science and Engineering

Advanced Polymeric Materials for Specific Device Applications:

Sensors and Actuators:The search did not uncover any instances of Tetrafluorosuccinonitrile being utilized in the creation of sensors or actuators.

Therefore, this article cannot be generated as requested due to the absence of specific scientific literature and research findings directly related to this compound for the outlined applications in polymer science and engineering.

Tetrafluorosuccinonitrile As a Synthetic Building Block for Fluorinated Molecules

Synthesis of Fluorine-Containing Heterocyclic Compounds

While direct cycloaddition reactions with tetrafluorosuccinonitrile are not extensively documented in readily available literature, its derivatives and related fluorinated dinitriles serve as precursors for various heterocyclic systems. The high degree of fluorination in this compound makes it an attractive starting material for introducing fluorine atoms into cyclic frameworks, which can significantly influence the biological and chemical properties of the resulting compounds.

One notable reaction involves the synthesis of fluorinated nitrogen-containing heterocycles. For instance, the reaction of compounds structurally similar to this compound, such as fluorinated dinitriles, with hydrazine (H₂NNH₂) can lead to the formation of fluorinated pyridazines. This transformation proceeds through the nucleophilic addition of hydrazine to the nitrile groups, followed by cyclization.

Table 1: Examples of Heterocyclic Synthesis from Fluorinated Dinitriles

| Reactant 1 | Reactant 2 | Product Class |

| Fluorinated Dinitrile | Hydrazine | Fluorinated Pyridazine |

| Fluorinated Dinitrile | Amidines | Fluorinated Pyrimidine or Triazine |

Construction of Novel Acyclic Fluorinated Structures

This compound serves as a valuable synthon for the construction of novel acyclic fluorinated molecules. The electron-withdrawing nature of the fluorine atoms and nitrile groups activates the carbon backbone for nucleophilic attack, allowing for the introduction of various functional groups.

Reactions with nucleophiles such as alcohols can lead to the formation of fluorinated ethers or esters, depending on the reaction conditions and subsequent work-up. These reactions typically proceed via nucleophilic substitution at the carbon atoms adjacent to the nitrile groups. The resulting acyclic compounds, featuring a tetrafluorinated core, are of interest for their potential applications in materials science and as intermediates for further chemical transformations.

Precursor for Reactive Intermediates in Organic Synthesis

This compound can be utilized as a precursor to generate valuable reactive intermediates in organic synthesis. For example, the controlled reduction of one or both nitrile groups can yield fluorinated amines or diamines, which are important building blocks for more complex molecules.

Furthermore, the partial or complete hydrolysis of the nitrile groups can afford the corresponding fluorinated carboxylic acids or amides. These functionalized intermediates can then be employed in a variety of subsequent chemical transformations, including esterification, amidation, and decarboxylation reactions, to access a wider range of fluorinated compounds. The generation of such reactive intermediates from a readily available fluorinated starting material highlights the synthetic potential of this compound.

Utility in Medicinal Chemistry and Agrochemical Development (Focus on synthetic methodology, not biological activity)

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov this compound provides a platform for the synthesis of novel fluorinated scaffolds that can be further elaborated into potential drug candidates or agrochemicals.

The synthetic methodologies developed around this compound and related fluorinated building blocks are crucial for accessing these complex molecules. For instance, the construction of fluorinated heterocyclic cores, as mentioned in section 6.1, is a key step in the synthesis of many biologically active compounds. The ability to introduce a tetrafluorinated motif into a molecule can be a powerful tool for modulating its physicochemical properties. While the direct biological activity of this compound derivatives is not the focus here, the synthetic routes it enables are of significant interest to chemists in these fields. The development of robust and efficient methods for the transformation of this compound into more complex fluorinated structures is an ongoing area of research with potential applications in the discovery of new pharmaceuticals and agrochemicals. researchgate.netnih.govst-andrews.ac.uk

Future Directions and Emerging Research Frontiers for Tetrafluorosuccinonitrile

Exploration of New Catalytic Applications and Organocatalysis

The potential of Tetrafluorosuccinonitrile in new catalytic applications, particularly in the burgeoning field of organocatalysis, remains an unexplored area. Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity, and is considered a sustainable alternative to metal-based catalysis. mdpi.commdpi.com There are no current studies that employ this compound as either a catalyst or a substrate in organocatalytic reactions. The strong electron-withdrawing nature of the nitrile and fluorine groups could theoretically make it a candidate for certain types of chemical transformations, but this has yet to be investigated.

Advanced Material Design and Multifunctionality

While related compounds such as succinonitrile (B93025) are used as additives in polymer electrolytes for lithium-ion batteries to enhance ionic conductivity, there is no available data on the use of this compound in advanced material design. osti.govzendy.io Fluorinated nitriles, in general, are of interest for applications such as dielectric gases and electrolyte additives for high-voltage batteries due to their unique electronic properties and stability. acs.orggoogle.com However, specific research detailing the incorporation of this compound into multifunctional materials, polymers, or composites is absent from the current scientific literature. The development of such materials would depend on future studies exploring its physical, chemical, and electronic properties.

Theoretical Predictions and Experimental Verification in Novel Chemical Transformations

Theoretical and computational chemistry are powerful tools for predicting the outcomes of novel chemical reactions and understanding reaction mechanisms. rsc.org However, a search of the existing literature reveals no specific theoretical studies or computational models focused on the reactivity and potential transformations of this compound. Such studies would be a critical first step in exploring its chemical space and identifying promising new reactions. Experimental verification would then be needed to confirm any theoretical predictions. Without this foundational research, the landscape of novel chemical transformations for this compound remains unmapped.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrafluorosuccinonitrile, and what experimental parameters critically influence yield and purity?

- Methodological Answer : Two primary methods are documented:

- Direct fluorination with AgF₂ at 100°C, which produces a mixture of products (e.g., perfluorocyclobutane, perfluoropyrrolidine). Key parameters include reaction temperature (>80°C), stoichiometric ratios of AgF₂ to substrate, and inert atmosphere conditions to minimize side reactions .

- Dehydration of fluorinated diamides using P₄O₁₀. This method requires precise control of reaction time and moisture exclusion to achieve ~9% yield of this compound. Post-synthesis purification via fractional distillation under reduced pressure is essential .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹⁹F NMR spectroscopy : Resolves CF₂ and CF₃ environments; chemical shifts typically range between δ -70 to -120 ppm.

- IR spectroscopy : Identifies nitrile (C≡N) stretches near 2240 cm⁻¹ and C-F vibrations between 1100–1300 cm⁻¹.

- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 200–220 for this compound) and fragmentation patterns.

Q. How should researchers design experiments to optimize the synthesis of this compound while minimizing hazardous byproducts?

- Methodological Answer :

- Use flow reactors for controlled fluorination to mitigate exothermic risks.

- Employ in situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and terminate before hazardous byproducts (e.g., (CF₃)₂NF) dominate .

- Reference safety protocols for handling volatile fluorinated compounds, including fume hood use and emergency neutralization procedures .

Advanced Research Questions

Q. How can contradictions in reported product distributions from fluorination reactions of this compound be systematically resolved?

- Methodological Answer :

- Conduct reproducibility studies under standardized conditions (e.g., fixed AgF₂/substrate ratio, 100°C, N₂ atmosphere).

- Apply PRISMA guidelines for systematic reviews to compare literature data, identifying variables like catalyst purity or reactor geometry as confounding factors .

- Use computational modeling (e.g., DFT) to predict thermodynamic vs. kinetic product distributions and validate with experimental kinetic studies .

Q. What computational strategies are suitable for elucidating the reaction mechanisms of this compound in fluorination processes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for F₂ insertion into C≡N bonds and assess activation energies (e.g., B3LYP/6-311+G(d,p) basis set).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction pathways.

- Validation : Correlate computed intermediates (e.g., fluorinated radicals) with experimental trapping studies using spin probes like TEMPO .

Q. How can researchers address discrepancies between experimental and theoretical data in the stability of this compound derivatives?

- Methodological Answer :

- Perform sensitivity analyses to identify error sources (e.g., basis set limitations in DFT, impurities in starting materials).

- Use high-level ab initio methods (e.g., CCSD(T)) for benchmark comparisons.

- Publish negative results and detailed supplementary data (e.g., crystallographic coordinates, spectral raw files) to enhance reproducibility .

Q. What frameworks are recommended for evaluating methodological flaws in existing studies on this compound’s reactivity?

- Methodological Answer :

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design rigor .

- Use PICO framework to structure meta-analyses:

- Population : Fluorinated nitriles.

- Intervention : Reaction conditions (e.g., F₂ gas vs. AgF₂).

- Comparison : Yield, byproduct profiles.

- Outcome : Mechanistic insights .

Data Presentation and Reporting

Q. What are the best practices for presenting spectral and chromatographic data of this compound in research manuscripts?

- Methodological Answer :

- Tables : Include retention times (GC), integration ratios (NMR), and signal-to-noise ratios (MS).

- Figures : Use color-coded chromatograms (e.g., red for byproducts) and annotate key peaks. Avoid overcrowding; place full spectra in supplementary materials .

- Compliance : Follow journal-specific guidelines (e.g., ACS, RSC) for spectral formatting and compound numbering .

Q. How should researchers structure discussions to address unexpected results in this compound studies?

- Methodological Answer :

- Hypothesis Testing : Propose alternate mechanisms (e.g., radical vs. ionic pathways) and design follow-up experiments (e.g., radical scavengers).

- Comparative Analysis : Contrast findings with prior work (e.g., hexafluoroglutaronitrile reactivity) to identify structural or electronic trends .

- Limitations Section : Explicitly state equipment constraints (e.g., low-resolution MS) and their impact on data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.